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molecular formula C12H12O4 B8387966 Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate

Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate

Cat. No. B8387966
M. Wt: 220.22 g/mol
InChI Key: VYDPPGUWZHZXBY-UHFFFAOYSA-N
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Patent
US04929741

Procedure details

A solution of 5 ml (60 mmol) of methyl propiolate in 60 ml of tetrahydrofuran was treated at -78° under argon with 37.5 ml of n-butyllithium (1.6M in hexane). The mixture was stirred at -78° for 10 minutes and then a solution of 7.3 ml (60 mmol) of 4-methoxybenzaldehyde in 70 ml of tetrahydrofuran was added within 30 minutes. The reaction mixture was stirred at -78° for a further 20 minutes, then brought to room temperature and treated with 80 ml of saturated ammonium chloride solution. The aqueous phase was extracted twice with ether. The combined organic phases were washed in succession with saturated sodium chloride solution and with water dried over sodium sulphate and concentrated. The residue was purified by flash chromatography on 700 g of silica gel (elution agent methylene chloride/ethyl acetate 9:1). There was obtained methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate as a red oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].C([Li])CCC.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1>[OH:19][CH:18]([C:17]1[CH:20]=[CH:21][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -78° for a further 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ether
WASH
Type
WASH
Details
The combined organic phases were washed in succession with saturated sodium chloride solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on 700 g of silica gel (elution agent methylene chloride/ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(C#CC(=O)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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